molecular formula C17H15N3O2 B2713563 4-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 904032-77-5

4-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2713563
CAS No.: 904032-77-5
M. Wt: 293.326
InChI Key: YOBKLRRYUJQCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide belongs to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring linked to substituted benzamide and aryl groups. This scaffold is widely explored in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

4-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-6-8-13(9-7-11)15(21)18-17-20-19-16(22-17)14-5-3-4-12(2)10-14/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBKLRRYUJQCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzohydrazide with m-tolyl isocyanate under reflux conditions to form the intermediate, which is then cyclized using phosphorus oxychloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of 4-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide as an antibacterial agent. In particular:

  • Mechanism of Action : The compound targets the bacterial division protein FtsZ, which is crucial for cell division in bacteria. This mechanism is particularly relevant against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) .
  • Efficacy : In comparative studies, this compound exhibited superior antibacterial activity compared to established antibiotics like ciprofloxacin and linezolid, demonstrating its potential as a lead compound for developing new antibacterial therapies .

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer models:

  • Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of oxadiazoles can inhibit key enzymes involved in cancer progression, such as telomerase and topoisomerase. This inhibition leads to reduced proliferation of cancer cells .
  • Selectivity and Potency : Specific analogs have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer), with IC50 values in the micromolar range . The structure-activity relationship (SAR) studies suggest that modifications to the oxadiazole ring can enhance efficacy .

Antitubercular Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis:

  • Mechanism and Effectiveness : The 1,3,4-oxadiazole moiety is known for its anti-tubercular properties. Compounds containing this scaffold have demonstrated promising results in inhibiting the growth of tuberculosis bacteria while minimizing side effects associated with traditional therapies .

Summary of Biological Activities

Activity TypeMechanism of ActionEfficacy
AntibacterialTargets FtsZ proteinSuperior to ciprofloxacin and linezolid
AnticancerInhibits telomerase and topoisomeraseSignificant cytotoxicity against MCF-7
AntitubercularInhibits Mycobacterium tuberculosis growthPromising results with reduced side effects

Mechanism of Action

The mechanism of action of 4-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Substituents on Oxadiazole Ring Substituents on Benzamide Molecular Weight (g/mol) Melting Point (°C) Key References
4-Methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (Target) 3-Methylphenyl 4-Methyl 323.36* Not reported
4-Methyl-N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzamide (2a) 3-Nitrophenyl 4-Methyl 325.29 Not reported
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)isobutyramide (2b) Phenyl Isobutyryl 231.24 Not reported
4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (Compound 3) 4-Chlorophenyl 4-Chloro 367.20 Not reported
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-oxadiazol-2-yl]benzamide 4-Methoxyphenylmethyl 4-Sulfamoyl 509.57 Not reported
7d: 4-Methyl-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide Phenyl 4-Methyl 356.40 200–202

*Calculated based on molecular formula C₁₈H₁₇N₃O₂.

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3-methylphenyl group (electron-donating) contrasts with the nitro group in 2a (electron-withdrawing), which may reduce electron density on the oxadiazole ring, affecting reactivity or binding interactions .
  • albicans .

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR):
  • Target Compound : Expected signals include aromatic protons (δ 7.3–8.1 ppm), NH (δ ~12 ppm), and methyl groups (δ ~2.3–2.4 ppm), similar to 7d (δ 2.30 ppm for CH₃) .
  • Compound 2a : Distinct downfield shifts for nitro-substituted aromatic protons (δ 8.45–8.62 ppm) compared to methyl-substituted analogues .
Infrared (IR) Spectroscopy:
  • Methyl and chloro derivatives show C=O stretches at ~1668–1671 cm⁻¹, while sulfamoyl-containing compounds (e.g., LMM5) exhibit additional S=O stretches (~1350–1150 cm⁻¹) .
Antifungal Activity:
  • LMM5 and LMM11 : Demonstrated efficacy against C. albicans (MIC: 50–100 µg/mL), attributed to sulfamoyl and furan moieties enhancing target binding .
  • Target Compound: No direct antifungal data reported, but the 3-methylphenyl group may confer moderate activity due to increased hydrophobicity.
Enzyme Inhibition:

    Biological Activity

    4-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound featuring a 1,3,4-oxadiazole moiety, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    The molecular formula of this compound is C15_{15}H15_{15}N3_{3}O. The presence of the oxadiazole ring is significant as it contributes to the compound's bioactivity.

    PropertyValue
    Molecular FormulaC15_{15}H15_{15}N3_{3}O
    Molecular Weight253.30 g/mol
    LogP2.105
    PSA80.74 Ų

    Anticancer Activity

    Recent studies indicate that compounds containing the 1,3,4-oxadiazole scaffold exhibit potent anticancer properties. For instance, derivatives of this scaffold have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

    • Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, certain oxadiazole derivatives have been identified as inhibitors of RET kinase and other oncogenic pathways .
    • Case Study : A study involving a series of oxadiazole derivatives demonstrated that specific modifications to the oxadiazole ring enhanced cytotoxicity against human colon adenocarcinoma cells (HT-29) with IC50_{50} values around 92.4 µM .

    Antimicrobial Activity

    Compounds similar to this compound have also shown significant antimicrobial properties:

    • Mechanism : The antimicrobial activity is believed to be due to disruption of microbial cell membranes and interference with metabolic processes.
    • Research Findings : In vitro studies have indicated that certain oxadiazole derivatives possess activity against both gram-positive and gram-negative bacteria .

    Anti-inflammatory Effects

    The anti-inflammatory potential of oxadiazole derivatives has been explored extensively:

    • Mechanism : These compounds may act by inhibiting cyclooxygenase (COX) enzymes or modulating inflammatory cytokine production.
    • Findings : Experimental models have shown that some derivatives reduce inflammation markers significantly in animal models .

    Summary of Research Findings

    The following table summarizes key findings related to the biological activities of this compound:

    Activity TypeEffectivenessMechanismReference
    AnticancerHigh (IC50_{50} ~92.4 µM)Kinase inhibition
    AntimicrobialModerateMembrane disruption
    Anti-inflammatorySignificantCOX inhibition

    Q & A

    Q. What are the typical synthetic routes for preparing 4-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can intermediates be characterized?

    • Methodological Answer : A common approach involves multi-step synthesis starting with esterification of substituted benzoic acids (e.g., 3-methylbenzoic acid) to form methyl esters, followed by hydrazination to produce hydrazides. The hydrazide reacts with cyanogen bromide to form the oxadiazole ring, and subsequent coupling with acyl chlorides (e.g., 4-methylbenzoyl chloride) under basic conditions (e.g., NaH/THF) yields the final compound . Characterization Tools :
    • FT-IR to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
    • NMR (¹H and ¹³C) to verify substituent positions and purity.
    • Mass Spectrometry for molecular weight confirmation .

    Q. How can researchers assess the antimicrobial activity of this compound in vitro?

    • Methodological Answer : Use standardized assays like Minimum Inhibitory Concentration (MIC) against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans). Prepare serial dilutions in nutrient broth, incubate with inoculum, and measure turbidity after 24–48 hours. Compare results to controls (e.g., ciprofloxacin) . Key Considerations :
    • Include positive/negative controls.
    • Test in triplicate to ensure reproducibility.

    Advanced Research Questions

    Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools aid in rational design?

    • Methodological Answer :
    • Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide or oxadiazole ring to improve target binding .
    • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., AcpS-PPTase) .
    • QSAR Models : Corrogate substituent effects with bioactivity data to predict optimal modifications .

    Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

    • Methodological Answer :
    • Enzyme Assays : Perform kinetic studies (e.g., Michaelis-Menten plots) to determine if inhibition is competitive/non-competitive.
    • Structural Analysis : Use X-ray crystallography (as in ) to resolve binding modes. For example, suggests dual targeting of PPTase enzymes, which may require co-crystallization experiments.
    • Pathway Analysis : Validate via gene knockout models to confirm downstream effects on bacterial proliferation .

    Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

    • Methodological Answer :
    • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH) to enhance solubility without compromising membrane permeability .
    • Metabolic Stability : Test against liver microsomes to identify metabolic hotspots; consider fluorination to block oxidative degradation .
    • Formulation : Use nanoemulsions or liposomes to improve bioavailability in rodent models .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.